molecular formula C10H10N2O B11912953 2-Methoxy-7-methylquinoxaline

2-Methoxy-7-methylquinoxaline

Cat. No.: B11912953
M. Wt: 174.20 g/mol
InChI Key: FQDBCLXOUXSDCD-UHFFFAOYSA-N
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Description

2-Methoxy-7-methylquinoxaline is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. The compound features a quinoxaline core substituted with a methoxy group at the 2-position and a methyl group at the 7-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with methylglyoxal under acidic conditions to form the desired quinoxaline derivative .

Industrial Production Methods: Industrial production methods for quinoxaline derivatives often employ transition-metal catalyzed reactions due to their efficiency and selectivity. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are also explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-7-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methylquinoxaline involves its interaction with specific molecular targets and pathways:

Biological Activity

2-Methoxy-7-methylquinoxaline is a member of the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer. The following sections detail its biological activity, including antimicrobial properties, anticancer effects, and other relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O, with a molecular weight of approximately 174.20 g/mol. Its unique bicyclic structure consists of a fused benzene and pyrazine ring, with methoxy and methyl groups at specific positions that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus cereus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VRE)

In studies, it demonstrated effective inhibition against these pathogens, with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L for resistant strains . Notably, it outperformed several conventional antibiotics in preventing biofilm formation, which is critical in treating persistent infections .

Table: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.98
Methicillin-resistant Staphylococcus aureus15.53 - 31.25
Vancomycin-resistant Enterococcus faecium0.25 - 2
Bacillus cereus>62.5

Anticancer Activity

Quinoxaline derivatives, including this compound, have been investigated for their anticancer properties . Studies suggest that these compounds may inhibit tumor growth or induce apoptosis in cancer cells. For instance, research has shown that certain quinoxaline derivatives can effectively target cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division .

Case Study: Anticancer Mechanism

A specific study highlighted the effectiveness of a modified quinoxaline derivative in inhibiting tumor growth by approximately 62% in animal models . The mechanism involved binding to tubulin, which interferes with the mitotic spindle formation necessary for cell division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activities. The presence of substituents such as methoxy and methyl groups has been linked to enhanced antimicrobial and anticancer effects. For instance:

  • N-Oxide derivatives : These have shown increased antibacterial activity due to their ability to interact with bacterial membranes.
  • Substituent positioning : Variations in the position of functional groups on the quinoxaline ring significantly affect biological potency .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-methoxy-7-methylquinoxaline

InChI

InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3

InChI Key

FQDBCLXOUXSDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)OC

Origin of Product

United States

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